

# Application Note: Analysis of RNA Integrity using TAE Agarose Gel Electrophoresis

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## Compound of Interest

Compound Name: ML016

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## Introduction

Analysis of RNA integrity is a critical step in many molecular biology workflows, including reverse transcription quantitative PCR (RT-qPCR), microarray analysis, and next-generation sequencing. While denaturing formaldehyde agarose gels have traditionally been the standard for RNA electrophoresis, they involve the use of toxic and volatile chemicals. This application note describes a simpler and safer method for assessing RNA quality using a standard TAE (Tris-acetate-EDTA) agarose gel. This method relies on chemical denaturation of the RNA prior to loading, rather than in the gel itself.

Note on "**ML016**": The specific identifier "**ML016**" was not conclusively identified in the public domain as a component for RNA TAE gel electrophoresis. One potential reference identified "**ML016**" as a product code for 10X TBE buffer. It is important to note that TBE and TAE buffers have different properties and are generally not used interchangeably for this application. This protocol is specifically for the use of TAE buffer. If "**ML016**" in your possession is TBE buffer or another reagent, please refer to the manufacturer's specific instructions. The protocol provided herein is a general method for RNA analysis on a TAE agarose gel.

This method is suitable for a quick assessment of the integrity of total RNA by visualizing the 28S and 18S ribosomal RNA (rRNA) bands. For eukaryotic total RNA, two distinct bands should be visible, with the 28S rRNA band appearing approximately twice as intense as the 18S rRNA band.<sup>[1]</sup> Smearing or a ratio of less than 2:1 can indicate RNA degradation.<sup>[1]</sup>

# Experimental Protocols

## Materials

- Agarose
- 10X TAE Buffer (Tris-acetate-EDTA)
- RNase-free water
- RNA sample
- RNA ladder
- 2X RNA Loading Dye (containing formamide, a tracking dye like bromophenol blue, and a denaturing agent)
- Nucleic acid stain (e.g., Ethidium Bromide, SYBR® Safe, or other fluorescent RNA stain)
- Electrophoresis chamber and power supply
- Gel documentation system (UV transilluminator or blue light imager)
- Microwave or heating plate
- RNase-free flasks, gel tray, and combs

## Protocol: RNA Electrophoresis in TAE Agarose Gel

- Preparation of 1.2% Agarose Gel:
  - For a 50 mL gel, add 0.6 g of agarose to a 250 mL RNase-free flask.
  - Add 50 mL of 1X TAE buffer.
  - Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.[\[2\]](#)[\[3\]](#)
  - Allow the solution to cool to approximately 60°C.

- Add the nucleic acid stain to the molten agarose at the manufacturer's recommended concentration (e.g., for Ethidium Bromide, a final concentration of 0.5 µg/mL). Swirl gently to mix.
- Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least 30 minutes at room temperature.[\[2\]](#)
- Sample Preparation:
  - Thaw RNA samples, RNA ladder, and 2X RNA Loading Dye on ice.
  - In an RNase-free tube, mix 1-2 µg of your RNA sample with an equal volume of 2X RNA Loading Dye.
  - For the RNA ladder, follow the manufacturer's instructions for the amount to load.
  - Incubate the RNA sample and ladder mixtures at 70°C for 5-10 minutes to denature the RNA.[\[3\]](#)[\[4\]](#)[\[5\]](#)
  - Immediately place the tubes on ice for at least 1 minute to prevent renaturation.[\[4\]](#)[\[5\]](#)
- Gel Electrophoresis:
  - Place the solidified gel in the electrophoresis tank and add 1X TAE buffer until the gel is submerged.
  - Carefully remove the comb.
  - Load the denatured RNA samples and ladder into the wells.
  - Run the gel at a constant voltage. A low voltage of 5-7 V/cm is recommended to prevent overheating, which can degrade the RNA.[\[4\]](#)
  - Continue electrophoresis until the tracking dye has migrated approximately two-thirds of the way down the gel.
- Visualization and Interpretation:

- Carefully transfer the gel to a gel documentation system.
- Visualize the RNA bands using a UV transilluminator for ethidium bromide or a blue light imager for safer stains like SYBR® Safe.
- For intact total eukaryotic RNA, you should observe two prominent bands corresponding to the 28S and 18S rRNA. The 28S rRNA band should be approximately twice as intense as the 18S rRNA band.
- A smear below the rRNA bands indicates RNA degradation.[\[1\]](#)[\[4\]](#)

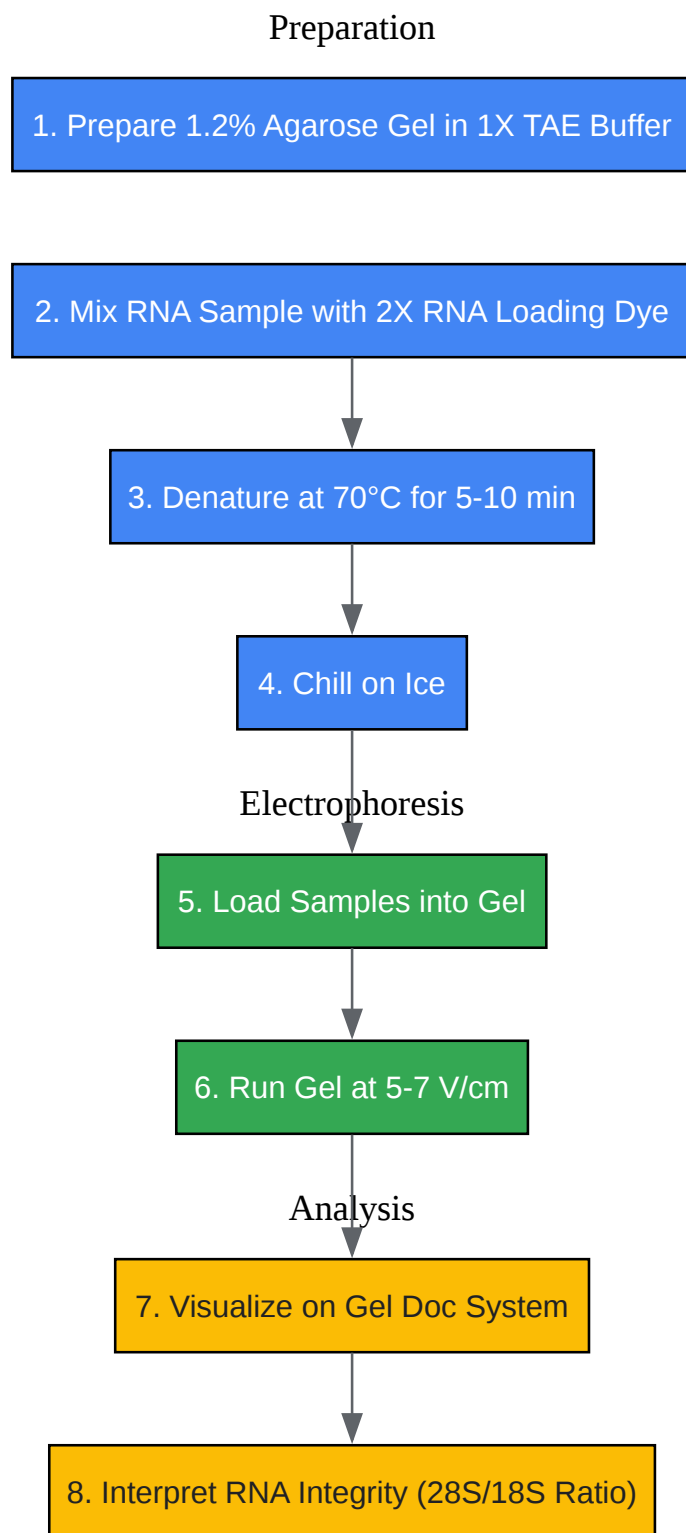
## Data Presentation

The following table summarizes the key quantitative parameters for this protocol.

Parameter	Recommended Value	Notes
Gel Composition		
Agarose Concentration	1.0% - 1.5%	1.2% is a good starting point for most total RNA analysis.
Buffer	1X TAE	TBE can also be used but may affect downstream applications. <a href="#">[6]</a>
Sample Preparation		
RNA Input	1-2 µg	Sufficient for visualization with most stains.
Denaturation	70°C for 5-10 min	Critical for disrupting RNA secondary structure. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Electrophoresis Conditions		
Voltage	5-7 V/cm	Higher voltages can cause gel heating and RNA degradation. <a href="#">[4]</a>
Run Time	30-60 minutes	Dependent on gel size and voltage; monitor the tracking dye.
Expected Results		
Intact Total RNA	2 distinct rRNA bands (28S and 18S)	28S band should be ~2x brighter than the 18S band. <a href="#">[1]</a>
Degraded RNA	Smearing below the rRNA bands	Lack of distinct rRNA bands indicates severe degradation. <a href="#">[1]</a> <a href="#">[4]</a>

## Visualizations

The following diagram illustrates the experimental workflow for RNA analysis on a TAE agarose gel.



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Caption: Workflow for RNA analysis using TAE agarose gel electrophoresis.

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